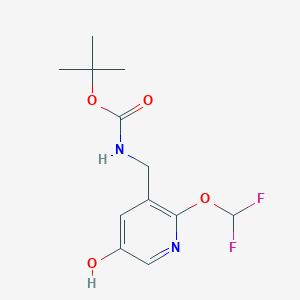

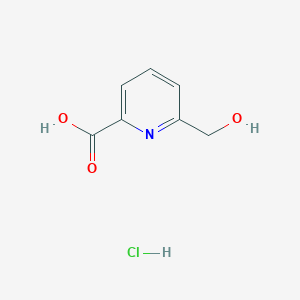

6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

Overview

Description

Scientific Research Applications

1. Synthesis of Metal Complexes

- Application Summary: This compound has been used in the synthesis of new pincer ligand, 6-hydroxymethylpyridine-2-carboxylic acid methyl ester, HL, and its bipositive, tripositive and uranyl metal complexes .

- Methods of Application: The complexes were synthesized and characterized by elemental and thermal analyses, IR, diffuse reflectance and 1 H NMR spectra, molar conductance and magnetic moment measurements .

- Results or Outcomes: The downfield shift of the aliphatic OH signal (from 3.87 vs. 2.96 ppm in the ligand) upon complexation indicates the coordination by protonated aliphatic OH group . The thermal behaviour of the complexes has been studied and different thermodynamic parameters are calculated using Coats-Redfern method .

2. Catalyst for Rapid Multi-component Synthesis

- Application Summary: Pyridine-2-carboxylic acid, which is structurally similar to 6-(Hydroxymethyl)pyridine-2-carboxylic acid, has been used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .

- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- Results or Outcomes: This newly designed protocol very quickly constructed products conventionally under milder conditions .

3. Biocatalytic Synthesis

- Application Summary: This compound has been used in the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, whole-cell biocatalysis involves the use of living cells or their components (e.g., enzymes) to catalyze chemical reactions .

- Results or Outcomes: This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

4. Designing Drugs

- Application Summary: Piperidines, which are structurally similar to 6-(Hydroxymethyl)pyridine-2-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, drug design involves the use of these compounds in the synthesis of various pharmaceuticals .

- Results or Outcomes: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

5. Synthesis of Various Piperidine Derivatives

- Application Summary: Piperidines, which are structurally similar to 6-(Hydroxymethyl)pyridine-2-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, drug design involves the use of these compounds in the synthesis of various pharmaceuticals .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

6. Synthesis of Biologically Active Piperidines

- Application Summary: Piperidines, which are structurally similar to 6-(Hydroxymethyl)pyridine-2-carboxylic acid, are used in the synthesis of biologically active piperidines .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, drug design involves the use of these compounds in the synthesis of various pharmaceuticals .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

6-(Hydroxymethyl)pyridine-2-carboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

6-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c9-4-5-2-1-3-6(8-5)7(10)11;/h1-3,9H,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOWZRYEJVSKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)

![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)